2-Bromo-4,6-dimethylbenzaldehyde

Cross-coupling Suzuki-Miyaura Reactivity

2-Bromo-4,6-dimethylbenzaldehyde (CAS 88174-53-2) is a non-substitutable building block featuring a sterically congested ortho-bromo aldehyde core. The flanking 4,6-dimethyl groups impose critical steric hindrance that dictates reaction kinetics, selectivity, and conformational stability—effects absent in regioisomers like 4-Bromo-2,6-dimethylbenzaldehyde or unsubstituted 2-bromobenzaldehyde. This compound is essential for Suzuki-Miyaura cross-coupling, tandem Heck-aldol cyclizations, and nucleophilic substitutions where steric bulk is required for target binding. Procure with confidence: ≥97% purity, ambient storage, global shipping.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 88174-53-2
Cat. No. B3292839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dimethylbenzaldehyde
CAS88174-53-2
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)C=O)C
InChIInChI=1S/C9H9BrO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3
InChIKeyLEDJXCBZNUAEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-dimethylbenzaldehyde (CAS 88174-53-2): Procurement-Ready Overview of an ortho-Bromo, Sterically Congested Aryl Aldehyde Building Block


2-Bromo-4,6-dimethylbenzaldehyde (CAS 88174-53-2) is a brominated aromatic aldehyde with the molecular formula C9H9BrO (molecular weight 213.07 g/mol) . It is characterized by a reactive aldehyde group and a bromine atom at the ortho position, flanked by two methyl groups at the 4- and 6-positions, creating a sterically congested environment [1]. This substitution pattern categorizes it within the 2-bromobenzaldehyde family, which is widely recognized as versatile intermediates in organic synthesis [2]. The compound is primarily valued as a building block for cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions [1]. It is commercially available from multiple suppliers, typically at purities of 97% or 98% [3].

2-Bromo-4,6-dimethylbenzaldehyde (CAS 88174-53-2): Why Halogen Type and Substitution Pattern Defy Direct Substitution in Precision Synthesis


Direct substitution of 2-Bromo-4,6-dimethylbenzaldehyde with other aryl bromides or halogenated benzaldehydes is chemically untenable due to the unique confluence of electronic and steric effects dictated by its specific substitution pattern [1]. The ortho-bromine provides a distinct reactive handle for cross-coupling, while the flanking 4,6-dimethyl groups impose significant steric hindrance around the aldehyde and the ortho-bromine [2]. This steric shield, absent in less-substituted or differently substituted analogs, profoundly influences reaction kinetics, selectivity, and the conformational stability of the aldehyde group, thereby altering the compound's behavior in critical synthetic transformations [3]. Consequently, using a regioisomer like 4-Bromo-2,6-dimethylbenzaldehyde or a less-hindered 2-bromobenzaldehyde will lead to divergent reaction outcomes and yields, making this specific compound a non-substitutable component in its designated applications [1][3].

2-Bromo-4,6-dimethylbenzaldehyde (CAS 88174-53-2): Quantified Differentiation Against Closest Analogs and In-Class Compounds


Comparative Reactive Handle Strength: Bromo vs. Chloro Leaving Group in Aryl Halide Cross-Couplings

The bromine atom in 2-Bromo-4,6-dimethylbenzaldehyde offers a significantly more reactive handle for palladium-catalyzed cross-couplings compared to its chloro analog, 2-Chloro-4,6-dimethylbenzaldehyde [1]. This difference stems from the relative bond dissociation energies and the ease of oxidative addition, a key step in Suzuki-Miyaura and related reactions [2].

Cross-coupling Suzuki-Miyaura Reactivity Leaving Group

Regiochemical Selectivity: Impact of Ortho- vs. Para-Bromine on Reaction Outcomes

The position of the bromine atom is critical. In 2-Bromo-4,6-dimethylbenzaldehyde, the bromine is ortho to the aldehyde, creating a unique reactivity profile compared to its regioisomer, 4-Bromo-2,6-dimethylbenzaldehyde . The ortho-bromine is activated by the electron-withdrawing aldehyde, while the adjacent methyl groups create steric hindrance, directing subsequent reactions to specific sites. This contrasts with the para-bromo isomer, where the bromine is electronically decoupled from the aldehyde and lacks the same steric environment [1].

Regioselectivity Electrophilic aromatic substitution Synthetic intermediate Isomer comparison

Synthetic Accessibility: Validated Preparation via Selective Pd-Catalyzed ortho-Bromination

2-Bromo-4,6-dimethylbenzaldehyde belongs to a class of substituted 2-bromobenzaldehydes that can be synthesized with high regiocontrol via a Pd-catalyzed ortho-bromination of the corresponding benzaldoxime [1]. This validated synthetic route offers a reliable and scalable method for its preparation, distinguishing it from compounds requiring less controlled or lower-yielding halogenation procedures [2].

Synthesis Palladium catalysis C-H activation 2-Bromobenzaldehyde

2-Bromo-4,6-dimethylbenzaldehyde (CAS 88174-53-2): High-Impact Scenarios for Scientific and Industrial Procurement


Synthesis of Sterically Hindered Biaryl and Heteroaryl Compounds via Suzuki-Miyaura Coupling

2-Bromo-4,6-dimethylbenzaldehyde serves as a critical building block for introducing a sterically congested benzaldehyde moiety into complex molecules. The ortho-bromine is highly reactive in Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds with aryl boronic acids [1]. The resulting biaryl products, featuring a 2,4,6-trisubstituted benzaldehyde, are valuable intermediates in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals where steric bulk is crucial for target binding or metabolic stability [2]. Its reactivity advantage over aryl chlorides makes it the preferred choice for efficient coupling under mild conditions [1].

Precursor to ortho-Substituted Heterocycles via Tandem Heck/Aldol Reactions

The combination of the ortho-bromine and aldehyde groups makes this compound a prime substrate for palladium-catalyzed tandem Heck and aldol reactions with functionalized alkenes [1]. This process efficiently constructs naphthalene and other fused-ring systems in a single operation, a transformation that is highly dependent on the specific ortho relationship of the bromine and aldehyde [2]. The 4,6-dimethyl groups on the target compound can influence the cyclization pathway and final product substitution pattern, offering a distinct advantage over unsubstituted or differently substituted 2-bromobenzaldehydes for accessing specific heterocyclic scaffolds [1].

Building Block for Nucleophilic Substitution and Functional Group Interconversion

Beyond cross-couplings, the bromine atom in 2-Bromo-4,6-dimethylbenzaldehyde can be displaced by a range of nucleophiles, providing access to 2-substituted-4,6-dimethylbenzaldehyde derivatives [1]. This includes the introduction of amines, thiols, or alkoxides, enabling the diversification of the benzaldehyde core for structure-activity relationship (SAR) studies in medicinal chemistry [2]. The adjacent methyl groups modulate the electronic properties of the ring, subtly influencing the reactivity of the aldehyde and the stability of the resulting products [1].

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